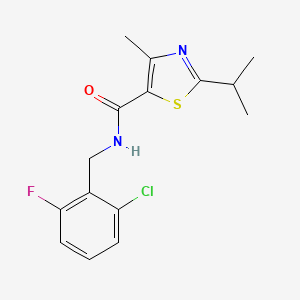

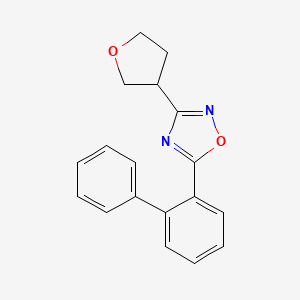

![molecular formula C18H19ClN2O3 B5685725 5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)

5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Molecular Structure Analysis

The linear formula of this compound is C15H14ClNO3 . Unfortunately, the specific 3D structure or 2D Mol file was not found in the search results.Physical And Chemical Properties Analysis

The molecular weight of this compound is 291.737 . Other physical and chemical properties such as boiling point, melting point, or solubility were not found in the search results.Scientific Research Applications

Organic Building Block

“5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide” is an organic building block . Organic building blocks are used in a wide range of applications in chemistry, including but not limited to, synthetic chemistry, drug discovery, and material science.

Intermediate in the Synthesis of Glyburide

This compound has been reported as an intermediate in the synthesis of glyburide . Glyburide is an antidiabetic drug in the sulfonylurea class, used in the treatment of type 2 diabetes.

Catalyst for Greener Amine Synthesis

It has been used as a catalyst for greener amine synthesis by transfer hydrogenation of imines . This process is important in the production of amines, which are key intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals and polymers.

Formal Anti-Markovnikov Hydroamination of Terminal Olefins

The compound has been used as a catalyst for the formal anti-Markovnikov hydroamination of terminal olefins . This reaction is a valuable method for the synthesis of amines, particularly in the pharmaceutical industry.

Reductive Amination by Transfer Hydrogenation

It has been used as a catalyst for reductive amination by transfer hydrogenation . Reductive amination is a fundamental reaction in organic synthesis, used for the preparation of amines from carbonyl compounds and ammonia or primary and secondary amines.

Research and Development

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . It can be used in various research and development applications.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Benzamide derivatives are often involved in a wide range of biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .

Result of Action

Based on its structural similarity to other benzamide derivatives, it may have potential anti-inflammatory, antiviral, or anticancer activities .

properties

IUPAC Name |

5-chloro-2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c1-23-17-7-2-13(19)12-16(17)18(22)20-14-3-5-15(6-4-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCGSGHQYPBMDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5685645.png)

![5-(2-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5685650.png)

![7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)

![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)

![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)

![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)

![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)